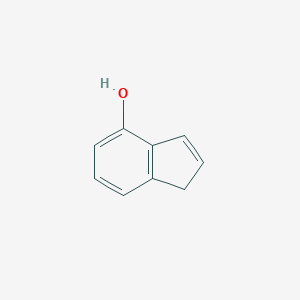

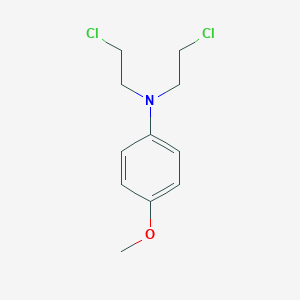

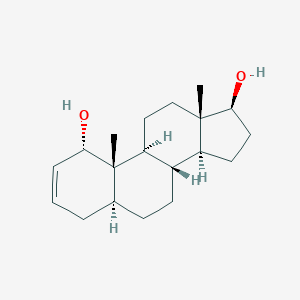

![molecular formula C9H13NO B075186 4-[(2R)-2-aminopropyl]phenol CAS No. 1518-89-4](/img/structure/B75186.png)

4-[(2R)-2-aminopropyl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

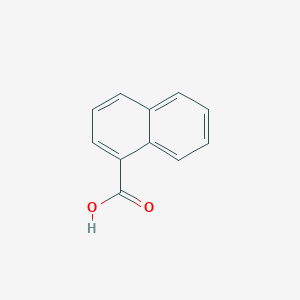

4-[(2R)-2-Aminopropyl]phenol (4-AP) is an important organic compound used in various scientific research applications. It is a derivative of phenol, a common aromatic compound, and is used in a variety of synthetic organic chemistry approaches. It is also used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biochemicals. 4-AP has a wide range of applications in scientific research, including biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Dual Sensor for Phenolic Compounds in Water

A study by Kamel et al. (2020) highlights the development of a composite using mesoporous silica and organic ligand for the efficient detection of toxic phenols in seawater samples. The organic ligand, 4-amino antipyrine (4-AAP), was conjugated onto mesoporous nanospheres to capture phenols under suitable conditions, offering a sensitive, fast, and cost-effective approach for the dual determination of phenolic compounds through spectrofluorometric and visual detection. This sensor showed a low limit of detection and was successfully applied to determine phenol levels in water samples from Suez Bay, emphasizing its suitability for environmental monitoring due to its selectivity, sensitivity, and eco-friendly approach Kamel et al., 2020.

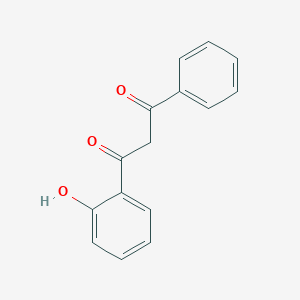

Chromogenic Agents for Phenolic Compounds

Fiamegos et al. (2000) explored the synthesis of simple, extensively conjugated chromophores as substitutes for 4-aminoantipyrine (4-AAP), which are capable of causing hyperchromic shifts when coupled with phenols. These 4-aminopyrazolone derivatives were applied for the spectrophotometric assay of phenolic compounds, highlighting the advantages of each proposed system. This research provides valuable insights into the analytical applications of such compounds in the detection and quantification of phenolic substances Fiamegos et al., 2000.

Antitumor Agents Synthesis

A study by Cao et al. (2011) focused on the synthesis of 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol as intermediates for a potential antitumor agent, ABT-751. The synthesis process involved the reaction of 4-aminophenol with specific compounds and utilized a reduction method that simplified operations and shortened reaction times. The crystal structures of the resultant compounds were determined, contributing to the development of antitumor medications Cao et al., 2011.

Electrochemical Reactors for Phenol Conversion

Cho et al. (2008) investigated the catalytic conversion of phenol in a membraneless electrochemical reactor using immobilized horseradish peroxidase (HRP) as a biological catalyst. This study demonstrated the effective conversion of phenol into various organic compounds, highlighting the potential of electroenzymatic methods in environmental remediation and the treatment of phenolic pollutants Cho et al., 2008.

Mechanism of Action

properties

IUPAC Name |

4-[(2R)-2-aminopropyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKNHHRFLCDOEU-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1518-89-4 |

Source

|

| Record name | Hydroxyamphetamine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYAMPHETAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4LK5VKU9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: The research mentions (R)-p-hydroxyamphetamine as a metabolite of selegiline in humans. Could you elaborate on the metabolic pathway leading to its formation?

A1: Absolutely. The study identifies three primary metabolic pathways for selegiline: N-dealkylation, beta-carbon hydroxylation, and ring-hydroxylation. [] (R)-p-hydroxyamphetamine is generated through the ring-hydroxylation pathway. This involves the enzymatic addition of a hydroxyl group (-OH) to the para position of the aromatic ring in either amphetamine or methamphetamine, both of which are metabolites formed earlier in the selegiline breakdown process. []

Q2: The study highlights the stereoselectivity of selegiline metabolism. Is there any information about the stereoselectivity of the ring-hydroxylation pathway that produces (R)-p-hydroxyamphetamine?

A2: While the paper clearly states that no racemic transformation occurs during selegiline metabolism and that beta-carbon hydroxylation exhibits product stereoselectivity, it doesn't provide specific details about the stereoselectivity of the ring-hydroxylation pathway. [] Further research would be needed to determine if the formation of (R)-p-hydroxyamphetamine is favored over its (S)-enantiomer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.